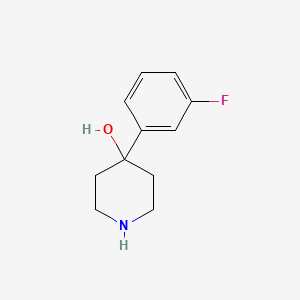

4-(3-Fluorophenyl)piperidin-4-ol

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous and important structural units in the design of pharmaceuticals. nih.govmarketsandmarkets.com It is a cornerstone building block in medicinal chemistry, featured in a multitude of FDA-approved drugs across more than twenty pharmaceutical classes, including analgesics, antihistamines, antipsychotics, and anticancer agents. nih.govexlibrisgroup.comexlibrisgroup.com An analysis of nitrogen heterocycles in U.S. FDA-approved drugs reveals that the piperidine ring is among the most frequently occurring, second only to the pyridine (B92270) ring. nih.gov

The widespread use of the piperidine scaffold can be attributed to several advantageous properties:

Structural Versatility: The sp3-hybridized carbon atoms of the piperidine ring provide a three-dimensional geometry that can effectively orient substituents in space to optimize interactions with biological targets. nih.gov

Physicochemical Modulation: The introduction of a piperidine scaffold can modulate key physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). thieme-connect.comresearchgate.net

Improved Pharmacokinetics: Chiral piperidine scaffolds have been shown to improve the pharmacokinetic properties of drug candidates. thieme-connect.comresearchgate.net

Basicity: The nitrogen atom imparts basicity, allowing for the formation of salts, which often improves solubility and handling characteristics.

The immense value of this scaffold has spurred the development of numerous synthetic methods to create diverse and specifically substituted piperidine derivatives, reflecting its central role in the pharmaceutical industry. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Class | Brief Description |

| Haloperidol (B65202) | Antipsychotic | A typical antipsychotic used in the treatment of schizophrenia and other psychiatric disorders. nih.gov |

| Donepezil | Acetylcholinesterase Inhibitor | Used for the treatment of Alzheimer's disease. nih.gov |

| Risperidone | Atypical Antipsychotic | Used to manage symptoms of schizophrenia and bipolar disorder. nih.gov |

| Methylphenidate | CNS Stimulant | Commonly known as Ritalin, it is used to treat ADHD. acs.org |

| Fentanyl | Opioid Analgesic | A powerful synthetic opioid used for pain management. |

Overview of Fluorinated Piperidine Derivatives in Pharmaceutical Development

The strategic incorporation of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. nih.gov Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom. acs.org When applied to the already valuable piperidine scaffold, fluorination can confer significant benefits, leading to the development of fluorinated piperidine derivatives with enhanced properties. acs.orgnih.gov

The key advantages of introducing fluorine include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation, particularly on aromatic rings, can block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.com

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. mdpi.comresearchgate.net Placing a fluorine atom near the piperidine nitrogen can lower its basicity (pKa), which can be crucial for optimizing a drug's ionization state at physiological pH, affecting its absorption, distribution, and target engagement. nih.govresearchgate.net

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a biological target, potentially increasing the binding affinity and potency of the drug. nih.govbenthamscience.comingentaconnect.com

Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, which can be exploited to lock the molecule into a more biologically active shape. nih.govresearchgate.net

The synthesis of fluorinated piperidines has become a significant area of research, with methods being developed for the cis-selective hydrogenation of fluoropyridines to create a wide array of valuable fluorinated piperidine building blocks for drug discovery. nih.govacs.orgnih.gov

Table 2: Effects of Fluorination on Drug Properties This table is interactive. You can sort and filter the data.

| Property | Effect of Fluorine Introduction | Rationale |

| Metabolic Stability | Increased | Blocks metabolic oxidation at the site of fluorination due to the strong C-F bond. mdpi.com |

| Binding Affinity | Often Increased | Can form favorable electrostatic and hydrogen-bond interactions with the target receptor. benthamscience.comingentaconnect.com |

| Lipophilicity | Increased | Fluorine can increase the molecule's ability to cross cell membranes. benthamscience.comingentaconnect.com |

| Acidity/Basicity (pKa) | Modulated | Strong inductive effect alters the electron density of nearby acidic or basic centers. mdpi.comresearchgate.net |

Historical Context of 4-Substituted Piperidin-4-ols in Pharmacophore Design

The 4-substituted piperidin-4-ol moiety, and its close relative the 4-piperidone (B1582916), are well-established pharmacophores and versatile synthetic intermediates in medicinal chemistry. nih.gov This structural framework is particularly prominent in agents targeting the central nervous system (CNS), such as antidepressants and antipsychotics. acs.org

The historical and continued importance of this scaffold is due to its utility as a rigid framework for orienting functional groups. The hydroxyl group and the substituent at the 4-position (in this case, a 3-fluorophenyl group) are held in a defined spatial relationship by the piperidine ring. This arrangement is crucial for specific interactions with target receptors.

The synthesis of N-aryl- and 4-aryl-4-piperidinols has been a subject of research for decades, highlighting their importance as building blocks for pharmacologically active compounds. nih.govrsc.org For instance, series of novel 4-aryl-4-piperidinols have been synthesized and evaluated as potent blockers of neuronal sodium and calcium channels, demonstrating their potential in treating ischemic diseases. nih.gov The 4-piperidone, which is both a precursor to and an oxidized form of 4-piperidin-4-ol, is a critical intermediate for creating compounds with a wide range of biological activities, including anticancer and anti-HIV properties. nih.gov The ability to modify this core structure at the nitrogen atom and at the 4-position allows for extensive structure-activity relationship (SAR) studies to fine-tune a compound's pharmacological profile. acs.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSVMZMGUSRBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509286 | |

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80119-54-6 | |

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Fluorophenyl Piperidin 4 Ol and Analogues

Multi-Step Synthesis Approaches for Piperidine (B6355638) Derivatives

The construction of complex piperidine derivatives like 4-(3-Fluorophenyl)piperidin-4-ol often necessitates multi-step synthetic sequences. These approaches allow for the precise and controlled installation of various substituents on the piperidine ring.

Formation of the Piperidine Ring System

A variety of methods exist for the formation of the piperidine ring. nih.govtaylorfrancis.com One common strategy involves the cyclization of linear precursors. For instance, the intramolecular cyclization of δ-amino pentanal precursors can lead to the formation of a Δ¹-piperideine intermediate, which can be further transformed. rsc.org Another approach is the hydrogenation of pyridine (B92270) derivatives, which can be achieved using catalysts like palladium on carbon. nih.govorganic-chemistry.org This method is particularly useful for accessing a wide range of substituted piperidines. nih.gov

Multicomponent reactions (MCRs) also offer an efficient route to highly functionalized piperidines in a single step. taylorfrancis.com For example, a one-pot condensation of an amine, an aldehyde, and a C-H acidic compound can directly yield a substituted piperidone. epo.org Additionally, cycloaddition reactions, such as the [4+2] annulation, have been developed to construct the six-membered piperidine ring. thieme-connect.comehu.es

A notable method for constructing the piperidine ring is through a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This process yields a cyclic imidate that can be chemoselectively reduced to an α-amino ether. This intermediate then undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, which can be further reduced to the corresponding piperidin-4-ol. nih.gov

Introduction of the 3-Fluorophenyl Moiety into the Core Structure

The introduction of the 3-fluorophenyl group is a critical step in the synthesis of this compound. This can be accomplished through several methods, often involving the coupling of a piperidine precursor with a fluorinated aryl reagent.

One powerful technique is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction can couple an arylboronic acid (e.g., 3-fluorophenylboronic acid) with a suitable piperidine-based electrophile. nih.govresearchgate.net For instance, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation can be performed under mild conditions to introduce the aryl group and subsequently reduce the pyridine ring to a piperidine. nih.gov

Another approach involves the addition of an organometallic reagent, such as a Grignard reagent (e.g., 3-fluorophenylmagnesium bromide), to a 4-piperidone (B1582916) precursor. researchgate.net This reaction directly installs the fluorophenyl group at the 4-position of the piperidine ring.

The following table summarizes some exemplary methods for introducing the 3-fluorophenyl group:

| Reaction Type | Piperidine Precursor | Fluorophenyl Reagent | Catalyst/Reagent | Reference |

| Suzuki-Miyaura Coupling | Bromopyridine derivative | 3-Fluorophenylboronic acid | Palladium catalyst | nih.gov |

| Grignard Addition | 4-Piperidone | 3-Fluorophenylmagnesium bromide | - | researchgate.net |

Hydroxylation at the 4-Position

The final key functionalization in the synthesis of this compound is the introduction of the hydroxyl group at the 4-position. This is typically achieved through the reduction of a 4-piperidone intermediate.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to alcohols. dtic.mil Another option is catecholborane, which can reduce piperidin-4-ones to the corresponding piperidin-4-ols. nih.gov The choice of reducing agent can sometimes influence the stereoselectivity of the reduction, which is a crucial consideration in the synthesis of chiral piperidines. nih.gov

In some synthetic strategies, the hydroxyl group is introduced early in the sequence. For example, starting from 4-hydroxypyridine, the hydroxyl group is already in place before the formation of the final piperidine ring. dtic.mil Biocatalytic C-H oxidation has also emerged as a method to introduce hydroxyl groups into piperidine rings. chemistryviews.org

Stereoselective and Regioselective Synthesis Strategies

Controlling the stereochemistry and regiochemistry of reactions is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules.

Diastereoselective Reduction Techniques for Piperidine Scaffolds

The reduction of substituted piperidones can lead to the formation of diastereomeric alcohols. Achieving high diastereoselectivity is often a key challenge. The stereochemical outcome of the reduction can be influenced by the steric and electronic properties of the substituents on the piperidine ring, as well as the choice of reducing agent and reaction conditions. nih.gov

For instance, the reduction of certain piperidin-4-ones with catecholborane has been shown to proceed with high to excellent diastereoselectivity, favoring the formation of the all-cis isomer. nih.gov In cases where diastereoselectivity is low, chromatographic separation of the isomers may be necessary. nih.gov Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides another powerful method for accessing highly substituted, oxygenated piperidines with defined stereochemistry. acs.org

Palladium-Catalyzed Annulation Approaches to Fluorinated N-Heterocycles

Palladium-catalyzed annulation reactions have become a powerful tool for the construction of N-heterocycles, including fluorinated piperidines. acs.orgresearchgate.net These methods often involve the reaction of a bifunctional substrate containing both a nucleophilic nitrogen and an electrophilic or unsaturated carbon component.

For example, a photoinduced palladium-catalyzed annulation of 1,3-dienes with halogenated alkylamines can be used to construct vinylpiperidines. acs.org Palladium-catalyzed [4+2] annulation reactions are also effective for generating nitrogen-rich fused heterocycles with control over stereochemistry. thieme-connect.com The diastereoselectivity of these reactions can sometimes be controlled by the polarity of the solvent. thieme-connect.com

These advanced palladium-catalyzed methods offer efficient and selective routes to complex fluorinated N-heterocycles, providing access to a diverse range of structures for drug discovery and development. researchgate.netcapes.gov.br

Direct Hydrogenation of Fluorinated Pyridine Precursors

The direct hydrogenation of readily available fluorinated pyridines presents a straightforward and atom-economical route to fluorinated piperidines. nih.gov However, this approach is often complicated by the potential for hydrodefluorination, which leads to the formation of non-fluorinated byproducts. nih.gov To overcome this challenge, significant research has focused on the development of selective catalytic systems.

One successful strategy involves the use of heterogeneous catalysts under acidic conditions. For instance, the combination of palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid in methanol (B129727) has proven effective for the hydrogenation of fluorinated pyridines. nih.govacs.org The acidic medium protonates the pyridine and the resulting piperidine, which helps to prevent catalyst poisoning and promotes the desired hydrogenation over hydrodefluorination. acs.orgnih.gov

Another innovative approach is a one-pot dearomatization-hydrogenation (DAH) process. nih.gov This method utilizes a rhodium-carbene catalyst in the presence of a borane (B79455) reagent like pinacol (B44631) borane (HBpin) to first break the aromaticity of the fluoropyridine, forming diene intermediates. springernature.com These intermediates are then hydrogenated in the same reaction vessel, leading to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com This two-step, one-pot process effectively circumvents the challenges of direct hydrogenation of the aromatic precursor. eurekalert.org

The choice of catalyst and reaction conditions can be tailored to achieve specific outcomes. For example, rhodium catalysts have been shown to be particularly effective for the synthesis of 3-substituted piperidines bearing partially fluorinated groups, operating under milder conditions and shorter reaction times. mdpi.com

Table 1: Comparison of Hydrogenation Methods for Fluorinated Pyridines

| Method | Catalyst System | Key Features | Reference(s) |

| Direct Hydrogenation | Pd(OH)₂/C, aq. HCl, MeOH | Simple, uses common heterogeneous catalyst, overcomes catalyst poisoning. | nih.gov, acs.org |

| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene catalyst, HBpin | One-pot, highly diastereoselective for all-cis products. | nih.gov, springernature.com |

| Substrate-Specific Hydrogenation | Rhodium catalyst | Milder conditions, shorter reaction times for specific substrates. | mdpi.com |

Modern Catalytic Methods in Piperidine Synthesis

Modern catalytic methods have revolutionized the synthesis of piperidine derivatives, offering greater efficiency, selectivity, and functional group tolerance compared to classical approaches. researchgate.net

Metal-catalyzed reactions are central to modern piperidine synthesis. researchgate.net Palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination, is a widely used strategy for constructing the piperidine ring. tandfonline.comnih.govbeilstein-archives.org This method involves the cyclization of a linear precursor containing an amine and an aryl or vinyl halide.

Copper-catalyzed reactions, like the Chan-Lam coupling, provide a greener alternative for C-N bond formation, often proceeding under milder conditions. nih.govbeilstein-archives.org Additionally, copper catalysis has been employed in the intramolecular C-H amination of N-fluoride amides to produce piperidines. acs.org

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines offer a pathway to enantioenriched 3-substituted piperidines. acs.org This process involves a three-step sequence of partial pyridine reduction, asymmetric carbometalation, and a final reduction. acs.org Gold-catalyzed oxidative amination of unactivated alkenes also provides a route to substituted piperidines. mdpi.com

Recent advancements have also seen the development of modular approaches that combine different catalytic methods. For instance, a two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling simplifies the synthesis of complex piperidines by creating new carbon-carbon bonds efficiently. news-medical.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the efficiency of piperidine synthesis. tsijournals.commdpi.com This technology is particularly beneficial for multi-step sequences and multi-component reactions. tandfonline.comtsijournals.com

For example, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been successfully achieved under microwave irradiation, significantly reducing reaction times compared to conventional heating. tsijournals.comtsijournals.com The condensation of 1-(4-(4-piperidin-1-yl)phenyl)ethanone with aryl aldehydes and subsequent cyclization reactions are all expedited by microwave heating. tsijournals.comtsijournals.com

Microwave-assisted synthesis has also been applied to the preparation of various bioactive piperidine derivatives, including quinoline (B57606) thiosemicarbazones and acetamide (B32628) derivatives, often resulting in excellent yields. mdpi.comnih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Piperidine Derivatives

| Reaction Type | Precursors | Product Type | Key Advantage | Reference(s) |

| Multi-component Reaction | 1-(4-(4-piperidin-1-yl)phenyl)ethanone, aryl aldehydes, guanidine (B92328) hydrochloride | Pyrimidine imines, thiazolidinones | Shortened reaction times, high yields. | tsijournals.com, tsijournals.com |

| Condensation | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, thiosemicarbazides | Quinoline thiosemicarbazones | Excellent yields. | nih.gov |

| Nucleophilic Substitution | α-chloroacetamide intermediates, secondary amines | Acetamide derivatives | Good yields, enhanced reaction rates. | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This involves a systematic evaluation of parameters such as catalyst, solvent, temperature, and reaction time.

In the context of heterogeneous hydrogenation of fluoropyridines, a reaction-condition-based sensitivity assessment can reveal a high tolerance for air and moisture, demonstrating the robustness of the method. acs.org For instance, the use of Pd(OH)₂/C with aqueous HCl in methanol has been shown to be a suitable and simple system. nih.govacs.org In situ protection of the resulting fluorinated piperidine with groups like benzyloxycarbonyl (Cbz) can facilitate purification and lead to high isolated yields. nih.govacs.org

For microwave-assisted syntheses, optimization often involves adjusting the power level and irradiation time. tsijournals.com In the synthesis of piperidine-containing pyrimidines, irradiating the reaction mixture at 600W for 5-6 minutes proved to be optimal. tsijournals.com

In metal-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent is critical. For example, in the palladium-catalyzed synthesis of dibenzodiazepinones, a sequential approach involving Buchwald-Hartwig amination followed by an intramolecular aminocarbonylation was optimized by screening various palladium catalysts, ligands, and bases. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound often relies on the preparation of key precursors and advanced intermediates. A common starting material is 1-benzylpiperidin-4-one. An optimized Strecker-type condensation of this piperidone with aniline (B41778) and hydrocyanic acid can yield the corresponding anilino-nitrile in high yield. researchgate.net Subsequent selective hydrolysis and N-acylation can lead to advanced intermediates for various pharmaceutical compounds. researchgate.net

Another important precursor is 4-fluoroethyl cinnamate (B1238496), which can be generated from the reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate. google.com This cinnamate can then be reacted with N-methylaminocarbonylethyl acetate (B1210297) to form a piperidinedione ring, which can be further reduced to the desired piperidine derivative. google.com

The synthesis of enantioenriched fluorinated piperidines can be achieved by preparing oxazolidine-substituted pyridine precursors. nih.govacs.org Diastereoselective hydrogenation of this precursor under acidic conditions, followed by in situ cleavage of the chiral auxiliary and reduction of the imine intermediate, yields the enantioenriched piperidine. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation Studies of 4 3 Fluorophenyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A full NMR analysis of 4-(3-Fluorophenyl)piperidin-4-ol would involve a series of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, to assign every proton and carbon atom in the molecule.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The 3-fluorophenyl group would exhibit a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings.

Piperidine (B6355638) Protons: The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The axial and equatorial protons would have different chemical shifts and coupling constants, confirming the ring's conformation, which is expected to be a chair.

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets that can be identified by their disappearance upon D₂O exchange.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Aromatic Carbons: Six signals would be expected for the phenyl ring carbons. The carbon atom directly bonded to the fluorine atom would show a large one-bond C-F coupling constant, providing definitive evidence of the fluorine's position.

Piperidine Carbons: Signals corresponding to the piperidine ring carbons would be observed, with their chemical shifts indicating the substitution pattern. The carbon atom bearing the hydroxyl and phenyl groups (C4) would be significantly deshielded.

A complete assignment would be confirmed using 2D NMR, mapping the correlations between protons and carbons to build the molecular framework piece by piece.

Illustrative Data Table of Expected NMR Assignments: While specific, experimentally verified data is not publicly available, a hypothetical data table would be structured as follows.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |

| N-H | Broad singlet | - | Correlation to C2/C6, C3/C5 |

| O-H | Broad singlet | - | Correlation to C4 |

| C2/C6 (axial) | Multiplet | ~δ 40-50 | COSY with C2/C6 (eq), C3/C5 (ax/eq) |

| C2/C6 (equatorial) | Multiplet | ~δ 40-50 | COSY with C2/C6 (ax), C3/C5 (ax/eq) |

| C3/C5 (axial) | Multiplet | ~δ 25-35 | COSY with C2/C6 (ax/eq), C3/C5 (eq) |

| C3/C5 (equatorial) | Multiplet | ~δ 25-35 | COSY with C2/C6 (ax/eq), C3/C5 (ax) |

| C4 | - | ~δ 70-80 | HMBC to OH, Ar-H, C3/C5-H |

| C1' (ipso) | - | ~δ 140-150 | HMBC from Ar-H |

| C2' | Multiplet | COSY with H4', HMBC to C4', C6' | |

| C3' (ipso-F) | - | HMBC from H2', H4', H5' | |

| C4' | Multiplet | COSY with H2', H5' | |

| C5' | Multiplet | COSY with H4', H6' | |

| C6' | Multiplet | ~δ 120-130 | COSY with H5' |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Features:

O-H and N-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, likely overlapping with the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region, would be indicative of the C-F bond.

C-O Stretching: The C-O stretch of the tertiary alcohol would be visible in the 1050-1150 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational analysis.

Illustrative Data Table of Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H / N-H | Stretching | 3200-3600 (Broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1180-1360 | Weak |

| C-O (Alcohol) | Stretching | 1050-1150 | Weak-Medium |

| C-F | Stretching | 1000-1300 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄FNO, corresponding to a monoisotopic mass of approximately 195.1059 Da. nih.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key expected fragmentation pathways for this compound would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the piperidine ring, leading to characteristic nitrogen-containing fragments.

Loss of the fluorophenyl group.

Illustrative Data Table of Expected Mass Spectrometry Fragments:

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 195.1 | [M]⁺ | Molecular Ion |

| 178.1 | [M - OH]⁺ | Loss of hydroxyl radical |

| 177.1 | [M - H₂O]⁺ | Loss of water |

| 100.1 | [C₅H₁₀NO]⁺ | Cleavage at C4, retaining piperidinol |

| 95.1 | [C₆H₅F]⁺ | Fluorophenyl cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure, bond lengths, bond angles, and the conformation of the piperidine ring. For a related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), studies have shown that the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position to facilitate hydrogen bonding. researchgate.net A similar conformation would be anticipated for the 3-fluoro isomer.

A successful crystallographic analysis would yield the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the space group, which describes the symmetry of the crystal lattice. This data is fundamental to defining the crystal's structure.

Illustrative Data Table of Crystal Data: Based on similar structures like the 4-chloro analog, the data would be presented as follows. researchgate.net

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₄FNO |

| Formula Weight | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.4 |

| b (Å) | ~9.5 |

| c (Å) | ~10.6 |

| β (°) | ~108.5 |

| Volume (ų) | ~1090 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | ~1.19 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface). This analysis generates a unique two-dimensional "fingerprint plot" for the crystal structure. For molecules containing hydrogen, fluorine, oxygen, and carbon, this plot would deconstruct the crystal packing into the percentage contributions from different types of contacts, such as H···H, H···F/F···H, and O···H/H···O, providing a quantitative summary of the forces holding the crystal together. In similar piperidine structures, H···H contacts typically account for the largest portion of the surface area due to the abundance of hydrogen atoms. nih.gov

Conformational Analysis of the Piperidine Ring and Substituents

The conformational landscape of this compound is primarily dictated by the stereochemical preferences of the piperidine ring and the spatial arrangement of its substituents at the C4 position. The piperidine ring, a saturated heterocycle, predominantly adopts a low-energy chair conformation, which minimizes torsional and steric strain. The orientation of the 3-fluorophenyl and hydroxyl groups on this ring is a result of a delicate balance of steric hindrance, electronic interactions, and potential intramolecular forces.

While direct crystallographic or comprehensive NMR data for this compound is not extensively reported in the literature, a robust conformational model can be constructed by analyzing structurally analogous compounds, most notably 4-aryl-4-hydroxypiperidines. A pivotal study on the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol reveals that the piperidine ring assumes a nearly ideal chair conformation. nih.govresearchgate.net In this structure, the bulky aryl (4-chlorophenyl) group occupies the sterically favored equatorial position to minimize 1,3-diaxial interactions, while the smaller hydroxyl group resides in the axial position. nih.govresearchgate.net This arrangement is found to be very typical for 4-aryl-4-piperidinol derivatives. nih.govresearchgate.net

This established preference provides a strong basis for predicting the conformation of this compound. The 3-fluorophenyl group, being sterically demanding, is expected to overwhelmingly favor the equatorial orientation to avoid unfavorable steric clashes with the axial hydrogens on the piperidine ring. Consequently, the hydroxyl group would be positioned axially.

The presence of the fluorine atom on the phenyl ring at the meta position is not expected to alter this fundamental conformational preference, which is dominated by steric factors. However, fluorine substitution does influence the electronic properties of the molecule. The conformational behavior of fluorinated piperidines is known to be influenced by a complex interplay of electrostatic interactions (such as charge-dipole forces), hyperconjugation, and steric factors. researchgate.net While the fluorine in this compound is on the phenyl substituent and not directly on the piperidine ring, its electronegativity can modulate the electronic environment of the entire molecule.

Computational and NMR studies on various fluorinated piperidines have demonstrated that factors like solvent polarity can play a significant role in the conformational equilibrium. researchgate.netresearchgate.net For instance, in some fluorinated piperidinium (B107235) salts, polar solvents can stabilize conformers with larger dipole moments. researchgate.net Although the primary determinant for the conformation of this compound remains the steric bulk of the substituents, these electronic effects introduced by the fluorine atom are a noteworthy aspect of its molecular structure.

Based on the analysis of closely related structures, the key conformational features of this compound can be summarized as follows:

| Structural Feature | Preferred Conformation/Orientation | Primary Justification | Supporting Interactions |

|---|---|---|---|

| Piperidine Ring | Chair Conformation | Minimization of torsional and angle strain. | General principle for saturated six-membered rings. |

| 3-Fluorophenyl Group | Equatorial | Minimization of steric hindrance (1,3-diaxial interactions). nih.govresearchgate.net | - |

| Hydroxyl Group | Axial | Avoidance of greater steric strain from the equatorial aryl group. nih.govresearchgate.net | Stabilization via intramolecular O-H···N hydrogen bonding. nih.gov |

| Piperidine N-H | Axial | Observed in analogous crystal structures. nih.govresearchgate.net | Participates in intermolecular hydrogen bonding networks. nih.gov |

The predicted torsion angles from the analogous 4-(4-chlorophenyl)piperidin-4-ol structure further quantify this geometry, with key values around -64.5° for C2-C3-C4-O4 and 60.8° for C6-C5-C4-O4, confirming the axial nature of the C-O bond relative to the ring. nih.gov This comprehensive analysis, drawing from established principles and detailed data from analogous compounds, provides a clear and scientifically grounded understanding of the conformational structure of this compound.

Computational and Theoretical Investigations of 4 3 Fluorophenyl Piperidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with high accuracy. nih.govmdpi.com

Ground State Optimization and Molecular Geometry

A foundational step in computational analysis is determining the most stable three-dimensional arrangement of the molecule, known as its ground state geometry. This is achieved through an optimization process that minimizes the total electronic energy. For 4-(3-Fluorophenyl)piperidin-4-ol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Based on studies of similar structures, such as 4-(4-chlorophenyl)piperidin-4-ol (B141385), the piperidine (B6355638) ring would be expected to adopt a stable chair conformation. researchgate.net In this conformation, the substituents—the 3-fluorophenyl group and the hydroxyl group—would occupy either axial or equatorial positions. The preferred arrangement would be the one that minimizes steric hindrance. For instance, in the chloro-analogue, the bulkier chlorophenyl group occupies the equatorial position to enhance stability, while the hydroxyl group is axial. researchgate.net A similar outcome would be anticipated for this compound, but specific calculations are required for confirmation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive and polarizable. nih.govresearchgate.net DFT calculations would provide the specific energy values for the HOMO and LUMO of this compound and visualize the electron density distribution of these orbitals, showing which atoms are most involved in potential chemical reactions. malayajournal.orgresearchgate.net

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govuomustansiriyah.edu.iq This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations for this compound would involve placing the molecule into the binding site of a target protein. The simulation would explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The result is typically a ranked list of binding modes, with the most favorable pose having the lowest binding energy (or highest docking score). nih.govnih.gov This analysis identifies the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Examination of Interactions with Specific Protein Targets (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)

To understand its potential therapeutic applications, this compound could be docked against various known drug targets.

DNA Gyrase: This bacterial enzyme is a key target for quinolone antibiotics. nih.govnih.gov Docking studies could reveal whether this compound can fit into the enzyme's binding pocket and interact with crucial amino acid residues, suggesting potential antibacterial activity. nih.govresearchgate.net

Lanosterol 14 α-demethylase: This enzyme is essential for ergosterol (B1671047) biosynthesis in fungi and is the target of azole antifungal drugs. A docking simulation would assess the potential of this compound to inhibit this enzyme, indicating possible antifungal properties.

KEAP1-NRF2: The KEAP1-NRF2 pathway is a major regulator of cellular defense against oxidative stress. mdpi.comnih.gov Inhibiting the interaction between KEAP1 and NRF2 is a promising strategy for treating diseases associated with oxidative stress. nih.govnih.gov Docking this compound into the NRF2 binding site on KEAP1 could predict its ability to disrupt this protein-protein interaction and activate the antioxidant response. mdpi.commdpi.com

For each target, the simulation would yield a binding affinity score (e.g., in kcal/mol) and a detailed map of the interactions with specific amino acid residues in the active site, providing a rationale for its predicted efficacy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com This methodology offers a detailed view of the dynamic behavior and conformational stability of molecules like this compound. While specific MD simulation studies on this exact compound are not prevalent in public literature, the principles and applications can be understood from studies of related structures, such as other piperidin-4-ol derivatives. researchgate.netnih.gov

An MD simulation of this compound would typically involve placing a virtual model of the molecule in a simulated physiological environment (e.g., a water box with ions). The simulation would then calculate the forces between atoms and their resulting motions over a series of incredibly small time steps, effectively creating a molecular movie.

Key insights that would be gained from MD simulations include:

Conformational Stability: Analysis of the piperidine ring conformation is crucial. Crystal structure studies of similar compounds, like 4-(4-Chlorophenyl)piperidin-4-ol, show that the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov In this arrangement, the bulky phenyl group generally occupies the equatorial position to minimize steric hindrance, while the hydroxyl group may be axial. MD simulations could reveal the stability of this conformation in a solution, the energy barriers for ring-flipping, and the preferred orientation of the 3-fluorophenyl and hydroxyl substituents.

Solvent Interactions: Simulations would illuminate how the molecule interacts with surrounding water molecules through hydrogen bonding, particularly involving the hydroxyl group and the piperidine nitrogen. This is critical for understanding its solubility and how it might present itself to a biological target.

Dynamic Behavior: Unlike static crystal structures, MD simulations show the molecule's flexibility, including the rotation of the fluorophenyl ring and the movement of the hydroxyl group. This dynamic behavior is often essential for binding to a receptor or enzyme. nih.gov

Binding Dynamics: If the molecular target is known, MD simulations can be used to model the binding process, revealing the key interactions that stabilize the ligand-receptor complex and the conformational changes that may occur upon binding. frontiersin.org This provides a detailed understanding of the mechanism of action at an atomic level.

By characterizing these dynamic properties, MD simulations serve as a bridge between the static structure of the molecule and its ultimate biological function. mdpi.com

In Silico Prediction of Biological Activity Spectra and Potential Therapeutic Targets

In the early stages of drug discovery, computational tools can predict the likely biological activities and molecular targets of a compound before it is synthesized or tested in a lab. nih.gov For this compound, methods like Prediction of Activity Spectra for Substances (PASS) and target prediction algorithms (e.g., SwissTargetPrediction) are invaluable. These tools compare the structure of a query molecule to large databases of known bioactive compounds to forecast its properties. clinmedkaz.org

Studies on various piperidine derivatives have demonstrated the utility of these predictive tools. clinmedkaz.org The PASS algorithm analyzes a compound's structure and provides probabilities for over 4,000 types of biological activity, expressed as 'Pa' (probability to be active) and 'Pi' (probability to be inactive). A high Pa value (typically >0.7) suggests a high likelihood of observing that activity experimentally. clinmedkaz.org

While a specific PASS analysis for this compound is not published, predictions for other modified piperidine derivatives highlight the potential activities for this class of compounds. These often center on the central nervous system (CNS) due to the scaffold's ability to interact with various receptors and transporters. clinmedkaz.org

Table 1: Predicted Biological Activities for Related Piperidine Derivatives from In Silico Studies

| Predicted Activity/Target | Prediction Tool | Pa (Probability to be Active) | Reference Compound Class | Source |

|---|---|---|---|---|

| Neurotransmitter Uptake Inhibitor | PASS | ~0.7 | Modified Piperidine Derivatives | clinmedkaz.org |

| Membrane Permeability Inhibition | PASS | ~0.7 | Modified Piperidine Derivatives | clinmedkaz.org |

| Anti-parkinsonian | PASS | Not specified | Piperidine Derivatives | clinmedkaz.org |

| Insulysin Inhibitor | PASS | >0.7 | Schiff bases with piperidine-like moieties | researchgate.net |

| Kinase Inhibitor | Molinspiration | High | 1-piperazine indole (B1671886) hybrids | nih.gov |

| GPCR Ligand Activity | Molinspiration | High | 1-piperazine indole hybrids | nih.gov |

These predictions suggest that this compound could be a promising candidate for development as a CNS-active agent, potentially targeting neurotransmitter systems. The predicted ability to inhibit membrane permeability could also be relevant for various therapeutic applications. clinmedkaz.org Furthermore, target prediction tools like SwissTargetPrediction could identify the most probable protein targets, such as enzymes, receptors, and ion channels, guiding further experimental validation. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.gov This is achieved by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to build a mathematical model that can predict the activity of new, untested compounds.

For the this compound scaffold, QSAR studies are essential for optimizing its structure to enhance a desired biological effect. Although a specific QSAR model for this exact compound is not publicly available, numerous studies on related piperidine, piperazine (B1678402), and piperidin-4-ol derivatives demonstrate the power of this approach. nih.govnih.govnih.gov

A typical QSAR study involves:

Dataset Assembly: A series of structurally related compounds (e.g., different substitutions on the phenyl or piperidine ring) with measured biological activity is collected. frontiersin.org

Descriptor Calculation: For each molecule, various descriptors are calculated. These can include:

2D Descriptors: Related to topology, such as atom counts and connectivity indices (e.g., Atype_C_6). nih.gov

Thermodynamic Descriptors: Such as heat of formation or HOMO/LUMO energies. nih.govnih.gov

Spatial/3D Descriptors: Related to the molecule's shape, such as molecular shadow (Shadow-XZ) or principal moments of inertia (PMI-mag). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) are used to create an equation linking the descriptors to the activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external test sets of compounds. nih.gov

Table 2: Examples of QSAR Models and Key Descriptors for Piperidine-Related Scaffolds

| Biological Activity | Compound Class | Key Descriptors Identified | QSAR Model Type | Source |

|---|---|---|---|---|

| 5-HT Reuptake Inhibition | Aryl alkanol piperazine derivatives | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | GFA, 2D-QSAR | nih.gov |

| Noradrenaline Reuptake Inhibition | Aryl alkanol piperazine derivatives | HOMO, PMI-mag, S_sssN, Shadow-XZ | GFA, 2D-QSAR | nih.gov |

| Melanocortin-4 Receptor Agonism | 4-substituted piperidin-4-ol derivatives | Not specified | Decision Tree, Random Forest, MLR | nih.gov |

| Dopaminergic System Effects | Mono-substituted 4-phenylpiperidines | Physicochemical characters of aromatic substituent | Partial Least Squares (PLS) | nih.gov |

These studies reveal critical insights. For instance, the work on aryl alkanol piperazines showed that specific electronic (HOMO) and steric (Shadow-XZ) properties are crucial for activity at different neurotransmitter transporters. nih.gov A study on 4-phenylpiperidines demonstrated that the position and nature of the substituent on the phenyl ring were critical for their effects on the dopaminergic system. nih.gov For this compound, a QSAR model could precisely quantify how the fluorine atom's position and electronegativity contribute to its activity compared to other halogen or alkyl substitutions, providing a clear roadmap for designing more potent and selective analogs.

Medicinal Chemistry and Pharmacological Research of 4 3 Fluorophenyl Piperidin 4 Ol and Its Derivatives

Applications in Neuropharmacology

The unique scaffold of 4-(3-Fluorophenyl)piperidin-4-ol has served as a foundation for the development of ligands with a wide range of activities within the central nervous system (CNS). These compounds have shown potential in several therapeutic areas, attributable to their ability to modulate key neurochemical systems.

Central Nervous System (CNS) Activities and Potential Therapeutic Areas

Derivatives of this compound have been investigated for their potential in treating a variety of CNS disorders. Their ability to interact with multiple targets, including neurotransmitter transporters and receptors, underscores their therapeutic promise. Research has focused on modifying the core structure to optimize potency and selectivity for specific CNS targets, aiming to develop novel treatments for conditions such as neurodegenerative diseases and substance abuse disorders. nih.govnih.gov

Opioid Receptor Modulation, Including Kappa Opioid Receptor Antagonism

Certain derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been identified as opioid receptor antagonists. nih.gov Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated antagonist properties at mu (μ) and kappa (κ) opioid receptors. nih.govebi.ac.uk The addition of a trans-3-methyl group to the piperidine (B6355638) ring can confer pure opioid antagonist properties. nih.gov All four major types of opioid receptors—mu (μ), kappa (κ), delta (δ), and the opioid receptor like-1 (ORL1)—are G-protein coupled receptors that activate inhibitory G-proteins. nih.gov The antagonist activity of these piperidine derivatives is a consequence of substitution at the 3-position of the piperidine ring rather than the N-substituent. nih.gov This is significant as it establishes the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure as a pure opioid antagonist pharmacophore. ebi.ac.uk

| Compound Class | Receptor Profile | Functional Activity |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | μ and κ opioid receptors | Antagonist |

| N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperazines | μ, δ, and κ opioid receptors | Antagonist |

Interactions with Dopamine (B1211576) and Serotonin (B10506) Transporters

The this compound scaffold has been instrumental in developing potent ligands for the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov Structure-activity relationship studies on analogs of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have shown that unsubstituted and fluoro-substituted compounds are generally the most active and selective for DAT. nih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and selectivity for DAT over SERT. nih.gov

Furthermore, dual DAT/sigma-1 receptor ligands have been developed based on the structure of 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol. nih.gov Many of these compounds exhibited high affinity and selectivity for DAT among the monoamine transporters. nih.gov The interaction of dopamine with DAT involves electrostatic, hydrogen bonding, and hydrophobic contacts within a binding pocket. nih.gov

Development as Sigma-1 Receptor Ligands

Derivatives of this compound have also been explored as ligands for sigma-1 receptors. For example, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine has been synthesized as a selective and high-affinity ligand for sigma-1 receptors. nih.gov This highlights the versatility of the piperidine scaffold in targeting this receptor. Dual-target ligands that bind to both DAT and sigma-1 receptors have also been synthesized, with some showing comparable binding affinities at both sites. nih.gov

Modulation of Voltage-Gated Ion Channels (e.g., Kv1.3, T-type Ca2+, NaV1.7)

The voltage-gated potassium channel Kv1.3 is a significant therapeutic target in autoimmune diseases. nih.gov The pharmacological blockade of Kv1.3 channels can inhibit Ca2+ signaling and T-cell proliferation. nih.gov While direct modulation of Kv1.3 by this compound itself is not explicitly detailed in the provided context, the broader class of piperidine-containing molecules has been investigated as ion channel modulators. For instance, the functional expression of Kv1.3 in neutrophils regulates sustained store-operated Ca2+ entry, which is crucial for their function during inflammation. nih.gov Inhibition of Kv1.3 impairs intracellular Ca2+ signaling in these immune cells. nih.gov

Opioid receptor activation, which can be antagonized by certain piperidine derivatives, also leads to a reduction in Ca2+ currents through various types of calcium channels. nih.gov

Histamine (B1213489) Receptor Interactions

The piperidine moiety is a common feature in ligands targeting histamine receptors. Specifically, 4-oxypiperidine derivatives have been designed and synthesized as histamine H3 receptor (H3R) antagonists/inverse agonists. nih.gov These compounds can enhance the activity of histaminergic neurons in the brain. nih.gov The H3 receptor acts as a presynaptic autoreceptor, controlling the release of histamine and other neurotransmitters. mdpi.com The protonated nitrogen atom of the piperidine ring in these ligands can form a salt bridge with Asp114 in the H3 receptor binding site. nih.gov For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) is a potent and selective nonimidazole inverse agonist at the human H3 receptor. nih.gov

Antineoplastic and Anticancer Potential

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their therapeutic potential across various diseases, including cancer. nih.gov The introduction of a 3-fluorophenyl group at the 4-position of the piperidin-4-ol core can significantly influence the molecule's biological activity, leading to promising antineoplastic and anticancer properties.

Investigation of Selective Cytotoxicity Against Tumor Cell Lines

Derivatives of this compound have demonstrated selective cytotoxicity against various tumor cell lines. For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones, which are structurally related to the core compound, have shown high toxicity towards human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2), and human squamous carcinoma-4 (HSC-4) neoplasms. mdpi.com Notably, these compounds were less toxic to non-malignant human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp cells (HPC), indicating a degree of tumor-selective toxicity. mdpi.com

Further studies on related piperidone derivatives have shown that their cytotoxic potency often correlates with the electronic properties of the substituents on the aryl rings. mdpi.com For example, the CC50 values of 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones towards cancer cell lines were found to be in the submicromolar range. nih.gov The selective toxicity of these compounds for malignant cells over normal cells is a critical aspect of their potential as anticancer agents. nih.gov

| Compound Series | Tumor Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | High toxicity to cancer cells, less toxic to normal cells (HGF, HPLF, HPC). | mdpi.com |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar CC50 values against cancer cell lines with selective toxicity. | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth and increased expression of apoptosis-promoting genes. | nih.gov |

Studies on Mechanisms of Drug Action and Resistance in Oncology

The mechanisms by which piperidine derivatives exert their anticancer effects are multifaceted. One of the proposed mechanisms involves the induction of apoptosis. For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov Molecular docking studies have suggested that these compounds can bind to various protein kinases that are crucial for cancer cell survival and proliferation. nih.gov

Another key mechanism is the inhibition of critical signaling pathways. Piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in cancer cells by activating pathways such as NF-κB and PI3K/Akt. nih.gov Some piperidine derivatives also act as proteasome inhibitors, which can selectively target and kill cancer cells. nih.gov

Resistance to anticancer drugs is a significant challenge in oncology. While specific studies on resistance mechanisms to this compound are limited, research on related compounds provides some insights. The development of resistance to pyrazole (B372694) derivatives, for instance, has been shown to be very low in certain bacteria, suggesting a potential for durable efficacy. nih.gov Understanding the potential for resistance development is crucial for the long-term clinical application of any new anticancer agent.

Antimicrobial Activities (Antibacterial and Antifungal Efficacy)

The this compound scaffold and its derivatives have also been explored for their antimicrobial properties. The presence of the fluorine atom can enhance the compound's ability to interact with biological targets, leading to improved potency.

Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives containing a trifluoromethyl phenyl group have demonstrated potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also effective against stationary phase cells, which are often responsible for persistent infections. nih.gov Some piperidine derivatives have also exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.

In terms of antifungal activity, some piperidinone oxime esters with a fluoro group have shown significant efficacy. scispace.com The antifungal properties are often dependent on the specific substitutions on the piperidine ring and the associated aryl groups.

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole derivatives with trifluoromethyl phenyl group | Gram-positive bacteria (including MRSA) | Potent growth inhibition, bactericidal effect. | nih.gov |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity. | |

| Piperidinone oxime esters with fluoro group | Fungi | Significant antifungal activity. | scispace.com |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Piperidine derivatives have been investigated for their potential to mitigate these processes.

A novel non-steroidal anti-inflammatory agent, flazalone, which is a fluorophenyl-4-hydroxy-1-methyl-3-piperidyl ketone, has demonstrated anti-inflammatory properties. nih.gov While the direct anti-inflammatory activity of this compound is not extensively documented, the structural similarity suggests potential in this area.

The antioxidant potential of piperidine-containing compounds has been more broadly reviewed. scispace.cominnovareacademics.in Various derivatives, including piperidinones and their oximes, have shown effective free radical scavenging activity in assays such as DPPH, ABTS, and superoxide (B77818) scavenging. scispace.com The antioxidant activity is often influenced by the nature and position of substituents on the piperidine and aryl rings. For instance, the introduction of an electron-releasing ethyl group on the piperidine ring has been shown to enhance antioxidant activity. scispace.com

Other Emerging Therapeutic Applications (e.g., Alzheimer's Disease, Antiparasitic Agents)

The versatility of the this compound scaffold extends to other therapeutic areas, including neurodegenerative diseases and parasitic infections.

Alzheimer's Disease: Piperidine derivatives are being actively investigated for the treatment of Alzheimer's disease. nih.gov One of the key targets is the inhibition of beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides. google.com Certain 3,4-disubstituted piperidinyl compounds have been identified as inhibitors of beta-secretase. google.com Additionally, some piperidine derivatives act as acetylcholinesterase (AChE) inhibitors, which can help to alleviate cognitive decline. mdpi.com The fluorine atom in compounds like this compound can contribute to their binding affinity and selectivity for these targets.

Antiparasitic Agents: The fluorophenyl moiety has been incorporated into various heterocyclic scaffolds to develop new antiparasitic drugs. A pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent has shown excellent activity against Leishmania major parasites. nih.govresearchgate.net This highlights the potential of incorporating the 3-fluorophenyl group, as seen in this compound, into structures designed to combat parasitic diseases.

Investigation of Metabolic Pathways and Biochemical Stability

Studies on related 4-aminopiperidine (B84694) drugs have shown that N-dealkylation, catalyzed primarily by CYP3A4, is a major metabolic pathway. nih.gov The substituents on the piperidine ring and the 4-amino group play a crucial role in determining the binding orientation within the enzyme's active site and thus the rate of metabolism. nih.gov Research on atypical dopamine transporter (DAT) inhibitors with a piperidine core has also highlighted the importance of the piperidine ring system in improving metabolic stability in liver microsomes compared to other cyclic amines like piperazine (B1678402). nih.gov

The biochemical stability of piperidine derivatives is an active area of research, with efforts focused on designing molecules that are resistant to metabolic degradation while retaining their desired pharmacological activity.

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of xenobiotics, including pharmaceutical compounds, is a critical aspect of medicinal chemistry, and the cytochrome P450 (CYP) superfamily of enzymes plays a central role in this process. youtube.commedsafe.govt.nz These enzymes are abundant in the liver and are responsible for the Phase I metabolism of a vast number of drugs through various oxidative reactions. youtube.com For piperidine-containing compounds, the interaction with CYP enzymes is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.

Research into derivatives of this compound has highlighted the significance of specific CYP isoforms. For instance, a potent and selective NR2B-subunit N-methyl-D-aspartate (NMDA) receptor antagonist, (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, has been identified as an inhibitor of Cytochrome P450 2D6 (CYP2D6). nih.gov This inhibitory activity is a crucial consideration in the development of such compounds to avoid potential drug-drug interactions with other medications that are also metabolized by this enzyme.

Broader studies on various piperidine derivatives have revealed interactions with a range of CYP isoforms. In one study using rat liver microsomes, different piperidine derivatives showed inhibitory effects on CYP1A1, CYP1A2, CYP2B1, and CYP3A1, with CYP2E1 being largely unaffected. nih.gov This suggests that the substitution pattern on the piperidine ring significantly influences which CYP enzymes are inhibited.

Furthermore, for many 4-aminopiperidine drugs, CYP3A4 has been identified as the major isoform responsible for their metabolism, particularly for N-dealkylation reactions. nih.govacs.org The activity of CYP3A4 is known to be highly variable among individuals and can be influenced by factors such as age and sex, with women generally exhibiting higher activity. medsafe.govt.nz The location of CYP3A4 in both the liver and the small intestine also contributes to the first-pass metabolism of orally administered drugs. medsafe.govt.nz

The table below summarizes the inhibitory properties of a selection of piperidine derivatives against various cytochrome P450 isoforms, as reported in a study using differentially induced rat liver microsomes. nih.gov

| Compound/Derivative | CYP1A1 (IC50 in µM) | CYP1A2 (IC50 in µM) | CYP2B1 (IC50 in µM) | CYP2E1 (IC50 in µM) | CYP3A1 (IC50 in µM) |

| Piperidine Derivative 2 | - | - | 2.5 | > 1000 | - |

| Piperidine Derivative 3 | 80 | > 1000 | - | > 1000 | - |

Note: The specific structures of piperidine derivatives 2 and 3 are detailed in the source publication. The table illustrates the selective inhibition of certain CYP isoforms by these compounds. nih.gov

Identification of Key Metabolites

The biotransformation of this compound and its derivatives by cytochrome P450 enzymes leads to the formation of various metabolites. The metabolic pathways for piperidine-containing drugs are generally well-characterized and involve several types of reactions.

Common metabolic transformations for alicyclic amines like piperidine derivatives include:

N-dealkylation : This is a frequent metabolic route for N-substituted piperidines, often catalyzed by CYP3A4. nih.govacs.org The process involves the oxidation of the carbon atom adjacent to the piperidine nitrogen, leading to the removal of the alkyl substituent.

Ring α-oxidation : Oxidation at the carbon atom alpha to the nitrogen within the piperidine ring can lead to the formation of lactam metabolites. acs.org

N-oxidation : The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide metabolite. acs.org

Ring-opening reactions : The piperidine ring itself can be cleaved, leading to linear metabolites. acs.org

Hydroxylation : The introduction of a hydroxyl group onto the aromatic or aliphatic parts of the molecule is a common Phase I reaction. youtube.com

While specific metabolites for this compound are not extensively detailed in the available literature, the metabolism of structurally related compounds provides insight into its likely metabolic fate. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine has been identified as a metabolite of the antipsychotic drug haloperidol (B65202). hmdb.ca This indicates that the core 4-aryl-4-hydroxypiperidine structure can be a metabolic product of a larger parent molecule.

Theoretical studies on the metabolism of piperidine drugs by cytochrome P450 have also explored mechanisms such as ring contraction, where the six-membered piperidine ring is converted to a five-membered pyrrolidine (B122466) ring. rsc.org This transformation is initiated by the activation of the N-H bond. rsc.org

The expected metabolic pathways for this compound and its derivatives based on established patterns for piperidine compounds are summarized in the table below.

| Metabolic Pathway | Description | Potential Metabolites |

| N-dealkylation | Removal of a substituent from the piperidine nitrogen. | Nor-derivatives (if N-substituted) |

| Hydroxylation | Addition of a hydroxyl group to the phenyl ring or piperidine ring. | Hydroxylated derivatives |

| Glucuronidation (Phase II) | Conjugation of a glucuronic acid molecule to a hydroxyl group. | Glucuronide conjugates |

| Ring α-oxidation | Oxidation of the carbon adjacent to the piperidine nitrogen. | Lactam derivatives |

Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl Piperidin 4 Ol Derivatives

Impact of Fluoro-Substitution on Biological Activity, Selectivity, and Metabolic Stability

The presence and position of fluorine atoms, both on the aromatic ring and the piperidine (B6355638) core, exert a profound influence on the physicochemical and pharmacological properties of 4-(3-Fluorophenyl)piperidin-4-ol derivatives. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are leveraged to modulate basicity, lipophilicity, and metabolic pathways. researchgate.net

In studies of dopamine (B1211576) D4 receptor (D4R) antagonists, the position of the fluoro group on the phenyl ring is critical for potency. While a 4-fluorophenyl ether derivative showed good potency, moving the fluorine to the 3-position resulted in a significant loss of activity. chemrxiv.org The 3,4-difluorophenyl derivative, however, was the most potent in its series, with a Ki of 5.5 nM, highlighting that specific di-substitution patterns can be highly beneficial. chemrxiv.org Similarly, for N-phenylpiperazine analogs targeting dopamine D3 receptors, fluorine substitution on the N-phenyl ring is a key feature for achieving high affinity and selectivity. mdpi.com

Role of Piperidine Ring Substituents in Pharmacological Profiles

Substitutions on the piperidine ring are fundamental in defining the pharmacological properties of this class of compounds. The size, stereochemistry, and nature of these substituents dictate the molecule's conformation and its ability to fit into and interact with receptor binding pockets. ontosight.ainih.gov

Effects of Modifications at the 3- and 4-Positions of the Piperidine Ring

The substitution pattern at the 3- and 4-positions of the piperidine ring, including their stereochemical relationship, is a critical determinant of biological activity and receptor selectivity. ontosight.ai Research on 3,4-disubstituted piperidine analogues has demonstrated that the stereochemistry (cis vs. trans isomers) and the absolute configuration (enantiomers) can dramatically switch the selectivity profile between different monoamine transporters. nih.gov

For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, (-)-cis isomers were found to be selective for the dopamine and norepinephrine (B1679862) transporters (DAT/NET). nih.gov In contrast, the (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or were SERT/NET selective. nih.gov This demonstrates that subtle changes in the spatial arrangement of substituents at the C-3 and C-4 positions can fundamentally alter the interaction with different transporter proteins, allowing for the fine-tuning of a drug's neurochemical profile. nih.gov The presence of a hydroxyl group at the 4-position, as in the parent compound, provides a key hydrogen bonding point, while modifications at the 3-position can influence the orientation of the 4-phenyl group and introduce additional interactions.

Influence of N-Substitution Patterns on Receptor Affinity and Selectivity

The substituent attached to the piperidine nitrogen (N-substitution) plays a pivotal role in modulating receptor affinity and selectivity. The N-substituent often extends into a secondary binding pocket of the receptor, and its size, length, flexibility, and chemical nature are crucial for optimizing potency.

In the context of opioid receptor ligands, studies on (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives revealed that N-substituents like N-propylphenyl or N-propylcyclohexyl achieve high affinity and antagonist potency. nih.gov The optimal conformation involves the substituent's connecting chain extending away from the piperidine nitrogen, with the terminal ring system rotated out-of-plane. nih.gov Rigidifying the N-substituent, for example with a trans-cinnamyl group, can maintain high affinity and pure antagonist activity, whereas the corresponding cis-isomers show significantly lower affinity. nih.gov This indicates a strict conformational requirement for the N-substituent within the receptor binding site.

Similarly, for dopamine D3 receptor ligands based on N-phenylpiperazine scaffolds, the N-substituent is critical. Various heterocyclic rings, connected via linkers, can be accommodated to maintain high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov In a series of 4-anilidopiperidine analogues, the length and flexibility of the N-substituent were identified as critical factors for binding at µ and δ opioid receptors. nih.gov

Significance of Aromatic Ring Substitution Patterns

The substitution pattern on the 4-phenyl ring is a key determinant of the pharmacological profile of these piperidine derivatives. Modifications to this ring directly influence electronic and steric interactions within the primary binding pocket of the target receptor.